Senkyunolide H
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Overview
Description
Senkyunolide H is a natural phthalide compound primarily extracted from the rhizomes of Ligusticum chuanxiong Hort, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide H involves several steps, starting from the extraction of the rhizomes of Ligusticum chuanxiong Hort. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common in the purification stage to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Senkyunolide H undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of phthalides and their chemical properties.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Senkyunolide H exerts its effects through multiple molecular targets and pathways. It has been shown to regulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, it modulates the expression of various proteins involved in oxidative stress and inflammation, such as superoxide dismutase (SOD) and nitric oxide synthase .
Comparison with Similar Compounds
- Senkyunolide I
- Ligustilide
- Levistolide A
Senkyunolide H stands out due to its unique combination of stability and therapeutic potential, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3Z)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4- |
InChI Key |
DQNGMIQSXNGHOA-WTKPLQERSA-N |
Isomeric SMILES |
CCC/C=C\1/C2=C(C(C(CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Origin of Product |
United States |
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